An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide: Properties, Structure, and Applications
An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide: Properties, Structure, and Applications
Introduction
4-(Trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry. Its strategic combination of a sulfonamide moiety and a trifluoromethyl-substituted phenyl ring imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the hydrogen bonding capabilities of the sulfonamide, allows for significant modulation of a compound's metabolic stability, lipophilicity, and target binding affinity.
This guide provides an in-depth exploration of the chemical and structural properties of 4-(Trifluoromethyl)benzenesulfonamide, details its synthesis, and examines its critical role as a synthetic intermediate. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-(Trifluoromethyl)benzenesulfonamide are defined by its molecular structure, which features a benzene ring substituted at the 1- and 4-positions with a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group, respectively.
Caption: 2D Structure of 4-(Trifluoromethyl)benzenesulfonamide.
This structural arrangement dictates the compound's key physicochemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 830-43-3 | [1][2] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |
| Molecular Weight | 225.19 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 175-180 °C | [1][3] |
| Boiling Point | 304.8 ± 52.0 °C (Predicted) | [3] |
| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.64 - 9.68 | [3] |
| Solubility | Soluble in Methanol | [3] |
Spectroscopic Profile
The structural identity of 4-(Trifluoromethyl)benzenesulfonamide is unequivocally confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to be simple and characteristic. The two aromatic protons ortho to the -SO₂NH₂ group and the two protons ortho to the -CF₃ group will appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other (an AA'BB' system). The two protons on the sulfonamide nitrogen (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. |
| ¹³C NMR | The carbon NMR will show four signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing effects of both substituents. |
| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. For related compounds like 4-(Trifluoromethyl)benzyl methanesulfonate, this signal appears around -62.8 ppm (relative to CFCl₃).[4] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands. Key frequencies include N-H stretching for the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350 and 1160 cm⁻¹, respectively), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region). |
| Mass Spectrometry | Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would involve the loss of SO₂NH₂ or related fragments. |
Synthesis Methodology
4-(Trifluoromethyl)benzenesulfonamide is most commonly prepared from its corresponding sulfonyl chloride precursor, 4-(Trifluoromethyl)benzenesulfonyl chloride. The synthesis is a two-step process starting from (4-trifluoromethyl)aniline.
Caption: General synthesis workflow for 4-(Trifluoromethyl)benzenesulfonamide.
Experimental Protocol: Amination of 4-(Trifluoromethyl)benzenesulfonyl Chloride
This protocol describes the final, critical step in the synthesis. The causality behind this choice is its high efficiency and the use of readily available reagents. Anhydrous conditions for the sulfonyl chloride are crucial to prevent hydrolysis, which would form the corresponding sulfonic acid and reduce yield.[5]
-
Reaction Setup: To a solution of 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF), add concentrated aqueous ammonia (e.g., 28-30% NH₃, ~5-10 eq) dropwise at 0 °C with vigorous stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent (THF) is removed under reduced pressure. The resulting aqueous slurry is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.
Applications in Drug Discovery and Agrochemicals
The utility of 4-(Trifluoromethyl)benzenesulfonamide lies in its role as a versatile intermediate for introducing the 4-(trifluoromethyl)phenylsulfonyl moiety into larger molecules. This group is a privileged scaffold in medicinal chemistry.
The Role of the Trifluoromethyl Group
The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which increases the in vivo half-life of a drug.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities and create favorable dipole or electrostatic interactions with target proteins, enhancing binding affinity and selectivity.
The Role of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore.
-
Hydrogen Bonding: It is a versatile hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with amino acid residues in the active site of a target protein.
-
Zinc-Binding Group: In metalloenzymes such as carbonic anhydrases, the sulfonamide group acts as a potent zinc-binding group, coordinating to the catalytic zinc ion and inhibiting enzyme activity. This is a foundational principle in the design of diuretic and anti-glaucoma drugs.[6]
Case Study: Selective COX-2 Inhibition
A prominent example illustrating the importance of the 4-(substituted)benzenesulfonamide scaffold is the drug Celecoxib, a selective COX-2 inhibitor.[1] Celecoxib's structure is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Although the substitution pattern is different, the underlying principle is the same. The benzenesulfonamide moiety is crucial for its mechanism of action. The active site of the COX-2 enzyme has a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl-containing phenyl group of Celecoxib fits into this side pocket, anchoring the inhibitor and leading to selective inhibition.[7] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7][8]
Caption: Selective binding of a trifluoromethyl-benzenesulfonamide analog in COX-2.
Safety and Handling
4-(Trifluoromethyl)benzenesulfonamide is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture.
Conclusion
4-(Trifluoromethyl)benzenesulfonamide is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and development. Its structure is a testament to the power of fluorine chemistry in modulating biological activity. The trifluoromethyl group provides metabolic robustness and enhanced binding properties, while the sulfonamide group offers crucial hydrogen bonding and active-site targeting capabilities. A thorough understanding of its chemical properties, synthesis, and the structure-activity relationships it enables is essential for scientists aiming to design the next generation of targeted therapeutics and advanced agrochemicals.
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ChemicalBook. 4-(Trifluoromethyl)benzenesulfonamide CAS 830-43-3.
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Whittington, D. et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. 2017 Jan 17; 12(2): 143–152.
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